Cas no 61765-46-6 (2-Cyclopenten-1-one, 3-iodo-)

2-Cyclopenten-1-one, 3-iodo- is a halogenated cyclic enone compound characterized by the presence of an iodine substituent at the 3-position of the cyclopentenone ring. This structural feature enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions and cycloadditions. The iodine moiety facilitates further functionalization via metal-catalyzed transformations, such as Suzuki or Sonogashira couplings. Its conjugated carbonyl system also allows participation in Michael additions and Diels-Alder reactions. The compound’s well-defined reactivity profile and stability under controlled conditions make it suitable for applications in pharmaceutical and fine chemical synthesis, where precise functional group manipulation is required.
2-Cyclopenten-1-one, 3-iodo- structure
2-Cyclopenten-1-one, 3-iodo- structure
Product Name:2-Cyclopenten-1-one, 3-iodo-
CAS No:61765-46-6
MF:C5H5IO
MW:207.997073888779
MDL:MFCD00798208
CID:467001
PubChem ID:10976673
Update Time:2025-06-14

2-Cyclopenten-1-one, 3-iodo- Chemical and Physical Properties

Names and Identifiers

    • 2-Cyclopenten-1-one, 3-iodo-
    • 3-iodocyclopent-2-en-1-one
    • 3-IODOCYCLOPENT-2-ENONE
    • 3-Iodo-cyclopent-2-enone
    • IROPXRINRLPOEM-UHFFFAOYSA-N
    • 3-iodocyclopentenone
    • DTXSID90450459
    • SCHEMBL3974043
    • 61765-46-6
    • 3-iodo-2-cyclopenten-1-one
    • MFCD00798208
    • AKOS037645173
    • AS-58011
    • A12694
    • DB-294379
    • MDL: MFCD00798208
    • Inchi: 1S/C5H5IO/c6-4-1-2-5(7)3-4/h3H,1-2H2
    • InChI Key: IROPXRINRLPOEM-UHFFFAOYSA-N
    • SMILES: IC1=CC(CC1)=O

Computed Properties

  • Exact Mass: 207.93805
  • Monoisotopic Mass: 207.93851g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 126
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07

2-Cyclopenten-1-one, 3-iodo- Pricemore >>

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Additional information on 2-Cyclopenten-1-one, 3-iodo-

Recent Advances in the Study of 2-Cyclopenten-1-one, 3-iodo- (CAS: 61765-46-6) in Chemical Biology and Pharmaceutical Research

2-Cyclopenten-1-one, 3-iodo- (CAS: 61765-46-6) is a versatile chemical intermediate that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its cyclopentenone core and iodine substituent, serves as a key building block in the synthesis of various bioactive molecules. Recent studies have explored its utility in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. The unique reactivity of the iodine moiety allows for further functionalization, making it a valuable tool in medicinal chemistry.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of 2-Cyclopenten-1-one, 3-iodo- in the synthesis of novel prostaglandin analogs. The researchers demonstrated that this compound could be efficiently converted into prostaglandin-like structures with potent anti-inflammatory properties. The study also revealed that the iodine atom facilitates selective cross-coupling reactions, enabling the introduction of diverse substituents to modulate biological activity. These findings underscore the compound's potential as a scaffold for designing new therapeutic agents.

In another recent investigation, scientists explored the anticancer properties of derivatives synthesized from 2-Cyclopenten-1-one, 3-iodo-. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that certain derivatives exhibited significant cytotoxicity against a panel of cancer cell lines, including breast and lung cancer. Mechanistic studies suggested that these compounds induce apoptosis via the mitochondrial pathway, highlighting their potential as lead candidates for further development. The study also emphasized the importance of the iodine substituent in enhancing the compounds' bioavailability and target specificity.

Beyond its applications in drug discovery, 2-Cyclopenten-1-one, 3-iodo- has also been investigated for its role in chemical biology. A 2023 study in Chemical Communications described its use as a probe for studying protein-ligand interactions. The iodine atom's ability to participate in halogen bonding was exploited to design probes that selectively bind to specific protein targets. This approach opens new avenues for understanding molecular recognition and designing inhibitors for disease-related proteins.

Despite these promising developments, challenges remain in the large-scale synthesis and application of 2-Cyclopenten-1-one, 3-iodo-. Recent efforts have focused on optimizing synthetic routes to improve yield and purity. A 2024 review in Organic Process Research & Development summarized advancements in catalytic methods for its preparation, emphasizing greener and more sustainable approaches. These innovations are expected to facilitate broader adoption of this compound in both academic and industrial settings.

In conclusion, 2-Cyclopenten-1-one, 3-iodo- (CAS: 61765-46-6) continues to be a focal point of research in chemical biology and pharmaceutical sciences. Its unique structural features and reactivity make it a valuable tool for drug discovery and chemical probe development. Future studies are likely to explore its applications in emerging areas such as targeted therapy and precision medicine, further solidifying its role in advancing biomedical research.

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